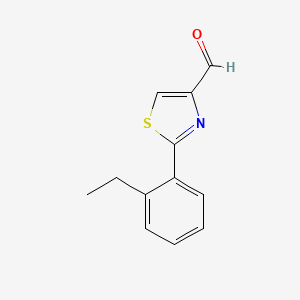
2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl group attached to the phenyl ring and an aldehyde group at the fourth position of the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethylbenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions: 2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: 2-(2-Ethyl-phenyl)-thiazole-4-carboxylic acid.
Reduction: 2-(2-Ethyl-phenyl)-thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
科学的研究の応用
2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features make it a candidate for drug design and development.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of dyes and pigments.
作用機序
The mechanism of action of 2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity to biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects.
類似化合物との比較
2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde can be compared with other thiazole derivatives:
2-Phenyl-thiazole-4-carbaldehyde: Lacks the ethyl group, which may affect its reactivity and biological activity.
2-(2-Methyl-phenyl)-thiazole-4-carbaldehyde: The presence of a methyl group instead of an ethyl group can influence its chemical properties and applications.
2-(2-Chloro-phenyl)-thiazole-4-carbaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiazole derivatives.
特性
CAS番号 |
885279-53-8 |
|---|---|
分子式 |
C12H11NOS |
分子量 |
217.29 g/mol |
IUPAC名 |
2-(2-ethylphenyl)-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11NOS/c1-2-9-5-3-4-6-11(9)12-13-10(7-14)8-15-12/h3-8H,2H2,1H3 |
InChIキー |
DCWZGBQXMBBOGM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1C2=NC(=CS2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















